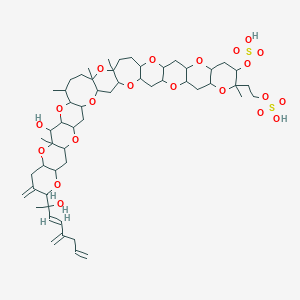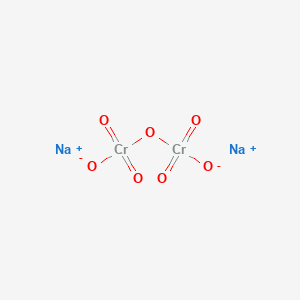
2,3-Difluoro-4-(nonyloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4-(nonyloxy)benzoic acid, also known as DNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNBA is a derivative of benzoic acid and is commonly used as a fluorescent probe for the study of membrane proteins and lipid bilayers.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4-(nonyloxy)benzoic acid has been widely used as a fluorescent probe for the study of membrane proteins and lipid bilayers. It has been shown to selectively bind to phospholipids and can be used to monitor the dynamics of lipid bilayers. 2,3-Difluoro-4-(nonyloxy)benzoic acid has also been used to study the interactions between membrane proteins and lipids, as well as the effects of drugs on membrane properties.
Wirkmechanismus
2,3-Difluoro-4-(nonyloxy)benzoic acid is a hydrophobic molecule that can partition into the lipid bilayer of cell membranes. Once inside the membrane, it can interact with phospholipids and other membrane components, leading to changes in membrane properties. 2,3-Difluoro-4-(nonyloxy)benzoic acid can also undergo fluorescence resonance energy transfer (FRET) with other fluorescent molecules, allowing for the study of protein-protein interactions.
Biochemische Und Physiologische Effekte
2,3-Difluoro-4-(nonyloxy)benzoic acid has been shown to have minimal toxicity and does not significantly affect cell viability or membrane integrity. However, it can alter membrane properties and may affect the function of membrane proteins. 2,3-Difluoro-4-(nonyloxy)benzoic acid has also been shown to be metabolized by liver enzymes, leading to the formation of metabolites that may have different properties than the parent compound.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Difluoro-4-(nonyloxy)benzoic acid is a useful tool for studying membrane proteins and lipid bilayers due to its selectivity and sensitivity. It can be used in a variety of experimental setups, including fluorescence microscopy, spectroscopy, and FRET assays. However, 2,3-Difluoro-4-(nonyloxy)benzoic acid is a hydrophobic molecule that can be difficult to work with and may require the use of organic solvents. It also has limited water solubility, which can limit its use in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for research involving 2,3-Difluoro-4-(nonyloxy)benzoic acid. One area of interest is the development of new fluorescent probes based on 2,3-Difluoro-4-(nonyloxy)benzoic acid that can be used to study different aspects of membrane biology. Another area of interest is the use of 2,3-Difluoro-4-(nonyloxy)benzoic acid in drug discovery, as it can be used to screen compounds for their effects on membrane properties. Finally, there is potential for the use of 2,3-Difluoro-4-(nonyloxy)benzoic acid in the development of new diagnostic tools for diseases involving membrane dysfunction.
Synthesemethoden
2,3-Difluoro-4-(nonyloxy)benzoic acid can be synthesized through a multistep process involving the reaction of 2,3-difluorobenzoic acid with nonyl alcohol in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Eigenschaften
CAS-Nummer |
122265-97-8 |
|---|---|
Produktname |
2,3-Difluoro-4-(nonyloxy)benzoic acid |
Molekularformel |
C16H22F2O3 |
Molekulargewicht |
300.34 g/mol |
IUPAC-Name |
2,3-difluoro-4-nonoxybenzoic acid |
InChI |
InChI=1S/C16H22F2O3/c1-2-3-4-5-6-7-8-11-21-13-10-9-12(16(19)20)14(17)15(13)18/h9-10H,2-8,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
ADVWYVKBEUPGCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
Kanonische SMILES |
CCCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
Synonyme |
2,3-Difluoro-4-(nonyloxy)-benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)
